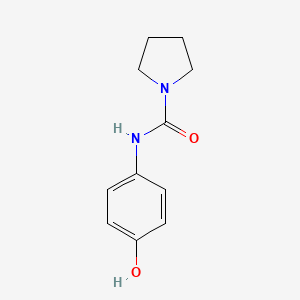
(R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pentan-1-amine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions on the phenyl ring.
Amine Introduction: Formation of the pentan-1-amine chain and its attachment to the phenyl ring.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the amine group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of halogenation and amination reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure. The presence of halogen atoms may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: Similar structure with a shorter carbon chain.
®-1-(4-Chloro-2,6-difluorophenyl)pentan-1-amine: Chlorine atom instead of bromine.
®-1-(4-Bromo-2,6-difluorophenyl)hexan-1-amine: Longer carbon chain.
Uniqueness
The unique combination of bromine and fluorine atoms, along with the specific stereochemistry, distinguishes ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine from other similar compounds
Eigenschaften
Molekularformel |
C11H14BrF2N |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
(1R)-1-(4-bromo-2,6-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14BrF2N/c1-2-3-4-10(15)11-8(13)5-7(12)6-9(11)14/h5-6,10H,2-4,15H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
RRUNPDIHDYRZQK-SNVBAGLBSA-N |
Isomerische SMILES |
CCCC[C@H](C1=C(C=C(C=C1F)Br)F)N |
Kanonische SMILES |
CCCCC(C1=C(C=C(C=C1F)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


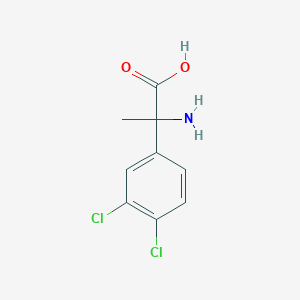
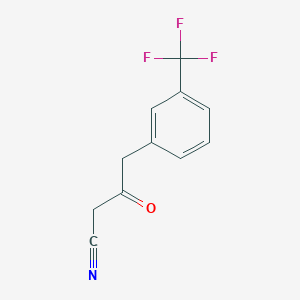
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
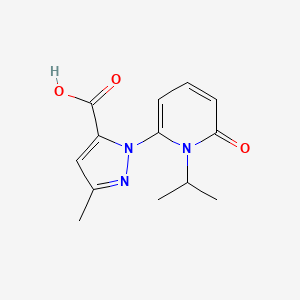
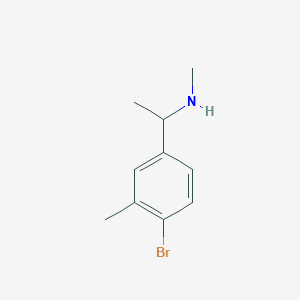
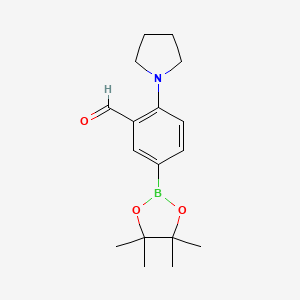
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
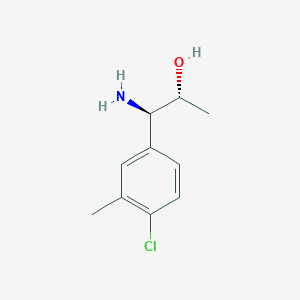
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)
